molecular formula C16H13NOS B14121317 N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide

N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide

Cat. No.: B14121317
M. Wt: 267.3 g/mol
InChI Key: PINFQNPETONNMU-UHFFFAOYSA-N
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Description

N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound features a benzo[b]thiophene moiety attached to a phenyl ring, which is further connected to an acetamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide typically involves the formation of the benzo[b]thiophene core followed by its functionalization. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The resulting thiophene derivative can then be further reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The specific pathways involved depend on the biological context and the target cells or organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its aromaticity and stability, while the phenyl and acetamide groups provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

N-[4-(1-benzothiophen-3-yl)phenyl]acetamide

InChI

InChI=1S/C16H13NOS/c1-11(18)17-13-8-6-12(7-9-13)15-10-19-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,17,18)

InChI Key

PINFQNPETONNMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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